
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt involves synthetic routes that include the reaction of Mexiletine with beta-D-glucuronic acid derivatives under specific conditions. The reaction typically requires the presence of a base and a solvent to facilitate the formation of the glucuronide conjugate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new biochemical products and processes.
作用機序
The mechanism of action of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt involves the inhibition of sodium channels, similar to its parent compound Mexiletine . By inhibiting the inward sodium current required for the initiation and conduction of impulses, it reduces the rate of rise of the action potential, thereby exerting its effects . This mechanism is crucial for its potential therapeutic applications in treating conditions like ventricular arrhythmias .
類似化合物との比較
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt can be compared with other similar compounds, such as:
Mexiletine: The parent compound, which is also a sodium channel inhibitor used in the treatment of ventricular arrhythmias.
Lidocaine: Another sodium channel inhibitor with similar antiarrhythmic properties.
Procainamide: A compound with similar antiarrhythmic effects but different chemical structure and pharmacokinetics.
The uniqueness of this compound lies in its glucuronide conjugate form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound .
特性
分子式 |
C18H24NNaO9 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
sodium;6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1 |
InChIキー |
HEJJSRPFAUQEMM-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
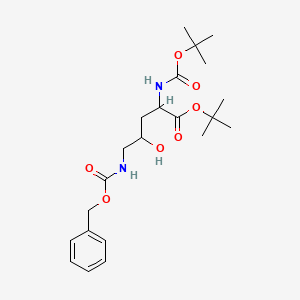
![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)
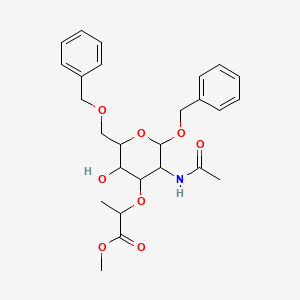

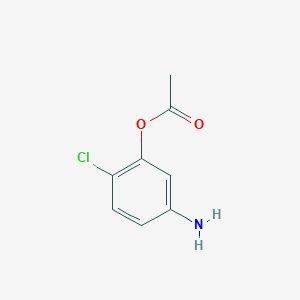
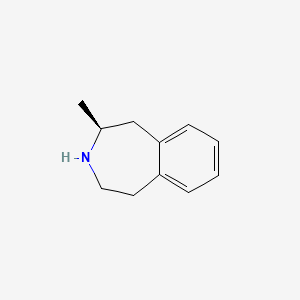
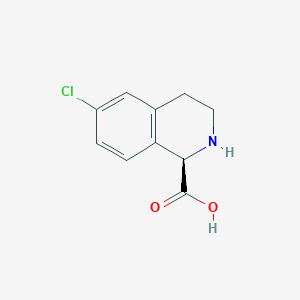
![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
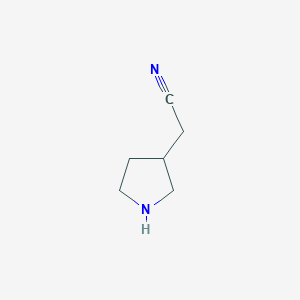


![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
